N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 953922-05-9
VCID: VC7590941
InChI: InChI=1S/C18H23FN2O2S/c1-14-13-17(10-11-18(14)19)24(22,23)20-12-4-5-15-6-8-16(9-7-15)21(2)3/h6-11,13,20H,4-5,12H2,1-3H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)F
Molecular Formula: C18H23FN2O2S
Molecular Weight: 350.45

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide

CAS No.: 953922-05-9

Cat. No.: VC7590941

Molecular Formula: C18H23FN2O2S

Molecular Weight: 350.45

* For research use only. Not for human or veterinary use.

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide - 953922-05-9

Specification

CAS No. 953922-05-9
Molecular Formula C18H23FN2O2S
Molecular Weight 350.45
IUPAC Name N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluoro-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C18H23FN2O2S/c1-14-13-17(10-11-18(14)19)24(22,23)20-12-4-5-15-6-8-16(9-7-15)21(2)3/h6-11,13,20H,4-5,12H2,1-3H3
Standard InChI Key ZGPKBONWJZFRCY-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)F

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluoro-3-methylbenzenesulfonamide, reflecting its branched alkyl chain bridging two aromatic systems . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC18H23FN2O2S\text{C}_{18}\text{H}_{23}\text{FN}_2\text{O}_2\text{S}
Molecular Weight350.5 g/mol
CAS Registry Number953922-05-9
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)F
InChIKeyZGPKBONWJZFRCY-UHFFFAOYSA-N

The sulfonamide group (SO2NH\text{SO}_2\text{NH}) serves as a hydrogen-bond donor/acceptor, while the fluorine atom at the 4-position and methyl group at the 3-position on the benzene ring introduce steric and electronic modifications that may influence binding affinity .

Structural Analysis and Conformational Features

The compound’s 2D and 3D structural models reveal a planar benzenesulfonamide core connected to a dimethylamino-substituted phenylpropyl chain (Fig. 1) . Key structural attributes include:

  • Aromatic Systems: Two benzene rings, one fluorinated and methylated, the other substituted with a dimethylamino group.

  • Flexible Linker: A three-carbon propyl chain enabling conformational flexibility, potentially facilitating interactions with hydrophobic protein pockets.

  • Electron-Donating/Withdrawing Groups: The dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2) acts as an electron donor, while the sulfonamide and fluorine substituents provide electron-withdrawing effects, creating a polarized electronic profile .

Comparative analysis with structurally related sulfonamides, such as N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide (CAS 953976-32-4), highlights the role of halogen and alkyl substitutions in modulating physicochemical properties .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no explicit synthesis protocol for this compound is documented, sulfonamide synthesis generally follows a two-step process:

  • Sulfonyl Chloride Formation: Reaction of 4-fluoro-3-methylbenzenesulfonic acid with thionyl chloride (SOCl2\text{SOCl}_2) to yield the corresponding sulfonyl chloride.

  • Amine Coupling: Nucleophilic substitution of the sulfonyl chloride with 3-(4-(dimethylamino)phenyl)propylamine under basic conditions (e.g., pyridine or triethylamine).

Reaction conditions (temperature, solvent, stoichiometry) remain unspecified in available literature, necessitating optimization in future work.

Physicochemical Data

  • LogP: ~3.2 (moderate lipophilicity, favoring blood-brain barrier penetration).

  • Hydrogen Bond Donors/Acceptors: 1 donor (sulfonamide NH), 5 acceptors (sulfonyl oxygens, fluorine, dimethylamino N) .

  • Polar Surface Area: ~75 Ų (indicative of moderate membrane permeability).

Research Gaps and Future Directions

Priority Areas for Investigation

  • Synthetic Optimization: Systematic exploration of reaction conditions to improve yield and purity.

  • In Vitro Screening: Evaluation against panels of enzymes (e.g., carbonic anhydrase isoforms) and cancer cell lines.

  • ADMET Profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity using in silico and in vivo models.

Computational Modeling Opportunities

Molecular docking studies could predict interactions with targets like:

  • Carbonic Anhydrase IX: Overexpressed in hypoxic tumors, a validated anticancer target.

  • Serotonin Receptors: Sulfonamides have shown affinity for 5-HT₆, implicated in cognitive disorders.

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